N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Description

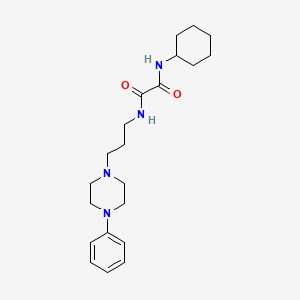

N¹-Cyclohexyl-N²-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-C(O)-C(O)-N) core. Its structure features two distinct substituents:

- N²-terminal: A 3-(4-phenylpiperazin-1-yl)propyl chain, where the phenylpiperazine moiety is a common pharmacophore in CNS-targeting agents, suggesting possible affinity for serotonin or dopamine receptors.

The oxalamide moiety is critical for hydrogen bonding and molecular recognition, as seen in related compounds .

Properties

IUPAC Name |

N'-cyclohexyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O2/c26-20(21(27)23-18-8-3-1-4-9-18)22-12-7-13-24-14-16-25(17-15-24)19-10-5-2-6-11-19/h2,5-6,10-11,18H,1,3-4,7-9,12-17H2,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKVZRNEWPVANQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves the reaction of cyclohexylamine with 3-(4-phenylpiperazin-1-yl)propyl oxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives.

Scientific Research Applications

N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on various biological pathways and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects in treating conditions such as anxiety, depression, and other neurological disorders.

Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Group Analysis

The table below compares key structural features of N¹-cyclohexyl-N²-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide with analogs from the evidence:

Key Structural Differences and Implications

(i) Piperazine Substituents

- The target compound’s 4-phenylpiperazine group contrasts with 4-(2,3-dichlorophenyl)piperazine in Compound 10 . The phenyl group in the target compound may reduce specificity but improve metabolic stability.

(ii) Terminal Groups

- The cyclohexyl group in the target compound enhances lipophilicity compared to the pyrazole in Compound 10 or the formamide in Compound 5 . This could influence blood-brain barrier penetration or solubility.

(iii) Oxalamide Positioning

- Compound 4 features a bis-oxalamide structure with azetidinone rings, which may confer rigidity and antimicrobial properties. In contrast, the target compound’s mono-oxalamide design prioritizes receptor-ligand interactions over structural stability.

Biological Activity

N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a synthetic compound with significant potential in medicinal chemistry, particularly for its biological activities related to neurological disorders. The molecular formula of this compound is C21H32N4O2, and it has a molecular weight of 372.513 g/mol .

Chemical Structure

The compound features a cyclohexyl group, a phenylpiperazine moiety, and an oxalamide linkage, which are crucial for its biological interactions. Its IUPAC name is N'-cyclohexyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide .

Synthesis

The synthesis typically involves the reaction of cyclohexylamine with 3-(4-phenylpiperazin-1-yl)propyl oxalyl chloride under controlled conditions, often in an inert atmosphere to prevent side reactions. Purification methods such as recrystallization or chromatography are employed to obtain the desired product .

This compound is believed to exert its biological effects through interactions with specific receptors and enzymes. This interaction modulates various cellular signaling pathways, potentially influencing neurotransmitter systems involved in mood regulation and anxiety .

Therapeutic Potential

Research indicates that this compound may hold promise for treating conditions such as:

- Anxiety Disorders : By modulating serotonin and dopamine pathways.

- Depression : Its effects on neurotransmitter levels suggest potential antidepressant properties.

- Neurological Disorders : Investigated for broader applications in neuropharmacology.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental models:

- Anxiety Models : In rodent models, administration of the compound showed a significant reduction in anxiety-like behaviors compared to control groups, indicating its anxiolytic potential.

- Depression Models : Behavioral assays demonstrated that this compound could reverse depressive-like symptoms in chronic stress models, suggesting its role as an antidepressant.

- Neurotransmitter Interaction Studies : In vitro studies revealed that the compound enhances serotonin receptor activity, which is critical for mood regulation .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-cyclohexyl-N2-(3-(4-methylpiperazin-1-yl)propyl)oxalamide | Similar piperazine structure | Moderate anxiolytic effects |

| N1-cyclohexyl-N2-(3-(4-ethylpiperazin-1-yl)propyl)oxalamide | Similar piperazine structure | Enhanced antidepressant properties |

The unique combination of the cyclohexyl group and the phenylpiperazine moiety in this compound imparts distinct chemical and biological properties compared to its analogs, making it a valuable candidate for further research .

Q & A

Q. How can computational modeling predict target interactions?

- Docking studies : Use AutoDock Vina to simulate binding to AChE (PDB ID 4EY7), identifying key hydrogen bonds with Ser203 and π-π stacking with Trp86 .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.